molecular formula C8H12Cl4N2 B1436132 1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl CAS No. 40658-78-4

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl

Cat. No. B1436132
CAS RN: 40658-78-4
M. Wt: 278 g/mol
InChI Key: MFMHISRRAAQCJY-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl is an organic compound with the molecular formula C8H12Cl4N2 . It is a derivative of ethanamine .

Scientific Research Applications

  • Amoebicidal Activity

    • The compound has been synthesized and tested for in vitro amoebicidal activity against Entamoeba histolytica, demonstrating its potential as a therapeutic agent for amoebic infections (Kachroo, Gupta, & Wadhawan, 1986).
  • Environmental Contamination and Exposure Studies

  • Hydrolysis and Reactivity Analysis

    • Research has been conducted on the hydrolysis rate constants of chlorinated ethanes, including similar compounds, providing valuable information on their environmental reactivity and degradation (Jeffers, Ward, Woytowitch, & Wolfe, 1989).
  • Metabolic Studies

    • Investigations into the metabolism of related chlorinated ethanes in various species offer insights into their biotransformation pathways, which is crucial for understanding their pharmacokinetics and toxicity (Gold & Brunk, 1983).
  • Predicted No-Effect Concentration for Aquatic Life

    • Studies on 2,4-Dichlorophenol, a structurally similar compound, have been conducted to determine its predicted no-effect concentration (PNEC) on aquatic species, which is important for environmental risk assessment (Jin, Zha, Xu, Wang, & Kumaran, 2011).
  • Spectroscopic Analysis of Complexes

    • Spectroscopic studies on Cobalt(III) complexes involving 1,3-diamines provide a framework for understanding the electronic and structural properties of metal complexes with similar ligands (Kashiwabara, Kojima, & Fujita, 1979).
  • Crystal Structure Analysis

    • Crystallographic studies on N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride provide insights into molecular structures, which is essential for drug design and synthesis (Silva, Masciocchi, & Cuin, 2014).
  • Biotransformation for Drug Synthesis

    • Research on the biotransformation of related compounds using Acinetobacter sp. illustrates the potential of using biological systems for the synthesis of chiral intermediates in drug development (Miao, Liu, He, & Wang, 2019).

Safety and Hazards

This compound may be harmful if swallowed and may cause eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(2,4-dichlorophenyl)ethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl2N2.2ClH/c9-5-1-2-6(7(10)3-5)8(12)4-11;;/h1-3,8H,4,11-12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFMHISRRAAQCJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichlorophenyl)ethane-1,2-diamine hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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